molecular formula C19H19Cl2NO4S B11110955 Ethyl 2-(3,5-dichloro-2-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(3,5-dichloro-2-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11110955
M. Wt: 428.3 g/mol
InChI Key: DTNFBKVLZXFPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a benzamido group substituted with dichloro and methoxy functionalities.

Preparation Methods

The synthesis of ETHYL 2-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the benzamido group. The reaction conditions may include the use of reagents such as chlorinating agents, methoxylating agents, and amide coupling reagents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

ETHYL 2-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The dichloro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

ETHYL 2-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 2-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with dimethyl substitution on the thiophene ring.

    2-[4-(3,5-DICHLORO-2-METHOXYBENZAMIDO)PHENYL]ACETIC ACID: Contains a phenylacetic acid moiety instead of the benzothiophene core.

    N-[4-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-2-METHYLPHENYL]FURAN-2-CARBOXAMIDE: Features a furan ring and a different substitution pattern.

Properties

Molecular Formula

C19H19Cl2NO4S

Molecular Weight

428.3 g/mol

IUPAC Name

ethyl 2-[(3,5-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H19Cl2NO4S/c1-3-26-19(24)15-11-6-4-5-7-14(11)27-18(15)22-17(23)12-8-10(20)9-13(21)16(12)25-2/h8-9H,3-7H2,1-2H3,(H,22,23)

InChI Key

DTNFBKVLZXFPAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

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